methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate
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Overview
Description
Methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzoate ester linked to an amino acid derivative through a sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate typically involves a multi-step process. The initial step often includes the formation of the glycine derivative, followed by the introduction of the phenylsulfonyl group. The final step involves esterification with methyl benzoate under controlled conditions. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The ester and amino groups may also play roles in binding and reactivity, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzoate
- Methyl 2-{[N-ethyl-N-(4-methylphenylsulfonyl)glycyl]amino}benzoate
Uniqueness
Methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in various research applications.
Properties
IUPAC Name |
methyl 2-[[2-[benzenesulfonyl(ethyl)amino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-20(26(23,24)14-9-5-4-6-10-14)13-17(21)19-16-12-8-7-11-15(16)18(22)25-2/h4-12H,3,13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJWZLJLCSYRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1C(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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